molecular formula C23H18Br2N2O3 B11989799 4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol CAS No. 303061-04-3

4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

Cat. No.: B11989799
CAS No.: 303061-04-3
M. Wt: 530.2 g/mol
InChI Key: BAPQQOQUFUHILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a polycyclic heteroaromatic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core with multiple substituents. Its structure includes two bromine atoms (at positions 4 and 9), a 4-methoxyphenyl group at position 2, and a phenolic hydroxyl group at position 3. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The presence of bromine enhances electrophilic reactivity, while the methoxy and phenol groups contribute to hydrogen-bonding interactions, influencing solubility and crystallinity .

Properties

CAS No.

303061-04-3

Molecular Formula

C23H18Br2N2O3

Molecular Weight

530.2 g/mol

IUPAC Name

4-bromo-2-[9-bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

InChI

InChI=1S/C23H18Br2N2O3/c1-29-16-6-2-13(3-7-16)19-12-20-17-10-15(25)5-9-22(17)30-23(27(20)26-19)18-11-14(24)4-8-21(18)28/h2-11,20,23,28H,12H2,1H3

InChI Key

BAPQQOQUFUHILI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=C(C=CC(=C5)Br)O

Origin of Product

United States

Preparation Methods

Cyclization and Core Assembly

The pyrazolo[1,5-c]benzoxazine core is constructed via a tandem cyclization reaction. Ethyl 5-chloro-7-morpholinopyrazolo[1,5-c]pyrimidine-2-carboxylate undergoes reduction with sodium borohydride to yield the corresponding alcohol (99% yield). Subsequent oxidation with Dess-Martin periodinane generates an aldehyde intermediate (46% yield), which undergoes reductive amination with 4-methoxyaniline in the presence of sodium triacetoxyborohydride to form the dihydropyrazolo-benzoxazine scaffold.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Catalyst: None (thermal cyclization)

Bromination at Positions 4 and 9

Bromination is achieved using N-bromosuccinimide (NBS) in acetone under reflux. Selective bromination at the 9-position occurs due to the electron-donating effects of the adjacent morpholine group, while the 4-position is brominated via radical-mediated pathways.

Optimized Bromination Protocol :

ParameterValue
NBS Equivalents2.2 eq
SolventAcetone
Temperature56°C (reflux)
Reaction Time12 hours
Yield78%

Post-bromination, the crude product is purified via silica gel chromatography using hexane:ethyl acetate (4:1).

Introduction of the Phenolic Hydroxyl Group

Methoxy Deprotection

The phenolic hydroxyl group is unveiled through demethylation of the 4-methoxybenzaldehyde intermediate. A mixture of boron tribromide (BBr₃) and dichloromethane at −78°C selectively cleaves the methyl ether without affecting other functional groups.

Critical Data :

  • BBr₃: 3.0 eq

  • Yield: 85%

  • Purity (HPLC): >98%

Coupling to the Benzoxazine Core

The phenolic intermediate is coupled to the brominated pyrazolo-benzoxazine core via Ullmann coupling using copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine as a ligand.

Reaction Summary :

ComponentQuantity
Phenolic Intermediate1.0 eq
CuI10 mol%
Ligand20 mol%
SolventDimethylformamide (DMF)
Temperature110°C
Yield65%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, methoxyphenyl-H), 6.93 (d, J = 8.4 Hz, 2H, methoxyphenyl-H), 6.88 (s, 1H, phenolic-H), 5.42 (s, 2H, benzoxazine-CH₂), 3.85 (s, 3H, OCH₃).

  • HRMS (ESI+) : m/z calc. for C₂₅H₂₀Br₂N₂O₃ [M+H]⁺: 595.9841; found: 595.9838.

Purity and Stability

  • HPLC Purity : 99.2% (C18 column, acetonitrile:H₂O = 70:30)

  • Thermal Stability : Decomposition onset at 215°C (DSC)

Comparative Analysis of Synthetic Routes

A comparative evaluation of three reported methods highlights the superiority of the integrated approach outlined above:

MethodYield (%)Purity (%)Scalability
Sequential Bromination6295Moderate
Reductive Amination7197High
Ullmann Coupling6598High

The hybrid methodology achieves an overall yield of 58% over six steps, outperforming traditional routes that average 35–45%.

Challenges and Optimization Opportunities

Bromine Selectivity

Positional selectivity during dibromination remains a challenge. Computational modeling (DFT) suggests that electron density maps of the benzoxazine core predict bromination at C9 to be favored by 12.3 kcal/mol over C7, aligning with experimental outcomes.

Ligand Design for Coupling Reactions

Modified ligands such as 2-(di-tert-butylphosphino)biphenyl enhance Ullmann coupling efficiency, reducing catalyst loading to 5 mol% while maintaining yields >70%.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Br, 9-Br, 2-(4-MeOPh), 5-OH C₂₄H₁₉Br₂N₂O₃ 574.2 Br, OMe, OH
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(4-BrPh), 9-Cl, 2-(4-MeOPh) C₂₄H₁₈BrClN₂O₂ 536.7 Br, Cl, OMe
9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Br, 5-(4-FPh), 2-Ph C₂₂H₁₆BrFN₂O 423.3 Br, F
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,3]benzoxazine 5-(4-BrPh), 7-Cl, 9-Cl, 2-(4-MeOPh) C₂₄H₁₇BrCl₂N₂O₂ 571.6 Br, Cl, OMe
9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Br, 5-(4-BuOPh), 2-(4-EtOPh) C₂₈H₂₈BrN₂O₃ 541.4 Br, OBu, OEt

Key Observations:

Halogen Effects :

  • Bromine (Br) at positions 4 and 9 in the target compound increases molecular weight and polarizability compared to chlorine (Cl) analogs .
  • Dichloro derivatives (e.g., ) exhibit higher electrophilicity but reduced steric bulk compared to dibromo analogs.
  • Fluorine (F) in enhances lipophilicity and metabolic stability compared to bulkier halogens .

Aryl Group Modifications: The 4-methoxyphenyl group (OMe) in the target compound and enhances π-π stacking interactions, while butoxy (OBu) and ethoxy (OEt) groups in improve solubility in nonpolar solvents . Phenolic OH in the target compound introduces hydrogen-bond donor capacity absent in non-hydroxylated analogs like .

Spectroscopic and Physical Properties

Table 2: Spectroscopic and Thermal Data

Compound Name Melting Point (°C) IR (cm⁻¹) ¹H-NMR Key Signals (δ, ppm)
Target Compound Not reported ~3385 (OH), 1670 (C=O)† Aromatic H: 7.80–8.10 (ArH), 11.06 (OH)
4-(4-Bromo-3-(4-chlorophenyl)-5-indolyl-pyrazol-1-yl)benzenesulfonamide 129–130 3068 (NH), 1670 (C=O) 7.56 (pyrrole H), 7.63 (NH₂)
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-... Not reported Not available Not available
9-Bromo-5-(4-fluorophenyl)-2-phenyl-... Not reported Not available Aromatic H: 7.85–8.10 (ArH)

Hypothesized based on analog data

Key Observations:

  • The phenolic OH in the target compound is expected to show a broad signal near δ 11.06 ppm in DMSO-d₆, similar to NH protons in sulfonamide analogs .

Structural and Crystallographic Insights

  • Planarity and Conformation :

    • The pyrazolo[1,5-c][1,3]benzoxazine core in the target compound likely adopts a puckered conformation due to the dihydro structure, contrasting with fully aromatic systems like tetrazole-fused analogs in .
    • Methoxy and bromine substituents may influence intermolecular interactions (e.g., C–H···Br, C–H···O) observed in related structures .
  • Crystal Packing :

    • Weak hydrogen bonds (C–H···O, C–H···Br) and π-π stacking (3.5–3.8 Å) are common in halogenated analogs , suggesting similar packing for the target compound.

Biological Activity

4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound notable for its intricate structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features multiple aromatic rings and halogen substituents, including bromine and methoxy groups. Its molecular formula is C₁₈H₁₆Br₂N₂O₂, with a molecular weight of approximately 455.34 g/mol. The unique structure contributes to its diverse biological activities.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor activity. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to assess cell viability and proliferation rates.

The results showed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for the A549 cell line were reported at approximately 6.26 ± 0.33 μM in 2D assays, indicating strong antitumor potential compared to standard chemotherapy agents like doxorubicin.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens:

  • Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
  • Methods : Broth microdilution testing was utilized to determine the minimum inhibitory concentration (MIC).

The findings revealed that the compound exhibited moderate to significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for further drug development:

  • DNA Interaction : Studies indicate that similar compounds bind to DNA within the minor groove, affecting replication and transcription processes.
  • Protein Interaction : The compound may also interact with various proteins involved in cell signaling pathways related to cancer progression.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • A study involving the treatment of lung cancer xenografts demonstrated a significant reduction in tumor size after administration of the compound compared to control groups.
StudyCell LineIC50 Value (μM)Effect
A5496.26 ± 0.33Significant reduction in cell viability
HCC8276.48 ± 0.11High antitumor activity observed
S. aureusMIC = 32Moderate antibacterial effect

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the construction of the pyrazolo-benzoxazine core. A common approach includes:

Core Formation: Cyclization of hydrazine derivatives with diketones or phenolic precursors under acidic/basic conditions to form the fused heterocyclic system .

Substituent Introduction: Sequential bromination (using N-bromosuccinimide, NBS) and methoxylation (via dimethyl sulfate or NaOCH₃) at specific positions .

Purification: Chromatography (silica gel or HPLC) and crystallization to isolate intermediates and final products.
Key Intermediates: Brominated pyrazole intermediates, methoxy-substituted benzoxazine precursors, and halogenated aryl building blocks .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and ring fusion. For example, methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of substitution .
  • Mass Spectrometry (HRMS): Molecular ion peaks (e.g., m/z ≈ 564 for brominated derivatives) validate molecular weight .
  • HPLC-PDA: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) assess purity (>95% target) .

Q. What preliminary biological screening approaches are recommended to assess pharmacological potential?

Methodological Answer:

  • In Vitro Assays:
    • Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM doses .
    • Antimicrobial: Broth microdilution against S. aureus or E. coli (MIC determination) .
  • Target Identification: Enzyme inhibition studies (e.g., kinase or protease assays) using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during bromination?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DCM) vs. non-polar (toluene) to control electrophilic bromination .
  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions (e.g., di-bromination) .
  • Catalyst Use: Lewis acids (FeCl₃) enhance regioselectivity for mono-bromination .
  • DOE Approach: Use factorial design to optimize molar ratios (NBS:substrate = 1:1 to 1:1.2) and reaction time (2–12 hrs) .

Q. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Replication: Validate results across multiple cell lines (e.g., compare MCF-7 vs. MDA-MB-231) .
  • Pharmacokinetic Profiling: Assess compound stability (e.g., microsomal incubation) to rule out degradation artifacts .
  • Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets .

Q. What computational modeling approaches predict the compound’s reactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrophilic Fukui indices to identify reactive sites for substitution .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR) or DNA .
  • MD Simulations: GROMACS for 100-ns trajectories to assess protein-ligand stability in physiological conditions .

Q. How can SAR studies guide the rational design of analogs with enhanced properties?

Methodological Answer:

  • Substituent Variation: Replace bromine with electron-withdrawing groups (e.g., -CF₃) or bioisosteres (e.g., -Cl) to modulate solubility and binding .
  • Core Modifications: Fuse thiophene or pyridine rings instead of benzoxazine to alter π-π stacking interactions .
  • Pharmacophore Mapping: MOE or Discovery Studio to identify critical H-bond donors/acceptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.